molecular formula C21H24N2 B034214 1-phenyl-3-(2-piperidin-1-ylethyl)indole CAS No. 110331-76-5

1-phenyl-3-(2-piperidin-1-ylethyl)indole

Cat. No.: B034214
CAS No.: 110331-76-5
M. Wt: 304.4 g/mol
InChI Key: MJVHQIOXYTTYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-(2-piperidin-1-ylethyl)indole is a synthetic indole derivative of significant interest in preclinical pharmacological research, particularly within the context of central nervous system (CNS) studies. Its molecular architecture, featuring a lipophilic indole core substituted with a phenyl ring and a piperidine-containing ethyl side chain, is characteristic of compounds that interact with neuromodulatory systems. This structure is engineered for potential interaction with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors, making it a valuable chemical probe for investigating receptor function, signal transduction pathways, and neurochemical balance. Researchers utilize this compound to explore ligand-receptor binding kinetics, functional activity (e.g., agonism/antagonism), and downstream cellular effects. Its primary research value lies in its application as a tool compound for elucidating the mechanisms underlying neurological disorders and for aiding in the structural characterization of novel therapeutic targets. All studies must be conducted in compliance with applicable research regulations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110331-76-5

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

1-phenyl-3-(2-piperidin-1-ylethyl)indole

InChI

InChI=1S/C21H24N2/c1-3-9-19(10-4-1)23-17-18(20-11-5-6-12-21(20)23)13-16-22-14-7-2-8-15-22/h1,3-6,9-12,17H,2,7-8,13-16H2

InChI Key

MJVHQIOXYTTYSU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4

Other CAS No.

110331-76-5

Synonyms

1-Phenyl-3-(2-piperidinoethyl)indole

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

Approaches for the Synthesis of the Indole (B1671886) Ring System

The indole nucleus is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Consequently, a multitude of synthetic methods for its construction have been developed, ranging from classical name reactions to more contemporary, environmentally benign approaches.

Conventional Methodologies for Indole Nucleus Formation

Several enduring methods for indole synthesis have become mainstays in organic chemistry, each with its own scope and limitations.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. mdpi.comnih.gov The reaction is versatile and widely used for the synthesis of a variety of substituted indoles. science.gov The mechanism proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone. nih.gov A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed as catalysts. nih.govscience.gov

Bischler-Möhlau Indole Synthesis: This method produces 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of aniline. researchgate.netnih.gov The reaction generally requires harsh conditions, which has somewhat limited its application. researchgate.net However, recent modifications, including the use of milder catalysts like lithium bromide and the application of microwave irradiation, have improved its utility. nih.govnih.gov The mechanism involves the initial formation of an α-arylamino ketone, followed by cyclization and aromatization. researchgate.net

Reissert Indole Synthesis: This approach begins with the condensation of ortho-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate intermediate. sigmaaldrich.comgoogle.com Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or other reducing agents like ferrous sulfate and ammonia, yields the indole-2-carboxylic acid, which can then be decarboxylated upon heating to afford the indole. sigmaaldrich.comreddit.comnih.gov Potassium ethoxide is often a more effective base than sodium ethoxide for the initial condensation. sigmaaldrich.comgoogle.com

Conventional Method Reactants Key Features Typical Catalysts/Reagents
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneVersatile, widely used.Brønsted or Lewis acids (e.g., HCl, ZnCl₂)
Bischler-Möhlau Synthesisα-Bromoacetophenone, AnilineForms 2-arylindoles, traditionally harsh conditions.Excess aniline, HBr; Milder variants use LiBr, microwaves.
Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalateForms indole-2-carboxylic acid intermediate.Strong base (e.g., KOEt), reducing agent (e.g., Zn/AcOH).

Green Chemistry Principles in Indole Synthesis

In response to the growing need for sustainable chemical processes, several green methodologies have been adapted for indole synthesis, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov It has been successfully applied to various indole syntheses, including the Fischer, Bischler-Möhlau, and Sonogashira coupling-based methods. nih.govchim.itorganic-chemistry.org For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been developed, offering an environmentally friendly alternative to traditional methods. chim.it Three-component domino reactions under microwave irradiation have also been used to produce 3-functionalized indoles regioselectively. researchgate.net

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov Ultrasound has been utilized in the synthesis of 3-substituted indoles from indoles and nitroalkenes in a solvent-free procedure. researchgate.net It has also been applied to palladium-catalyzed syntheses of indole derivatives, proving to be a faster and milder alternative to conventional methods. nih.gov The synthesis of bis(indolyl)methanes has been achieved in aqueous media under ultrasound irradiation, highlighting the green credentials of this technique. acs.org

Use of Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as non-volatile and recyclable solvents and catalysts in organic synthesis. chemspider.com Brønsted acid ionic liquids have been shown to be efficient catalysts for the Michael addition of indoles to α,β-unsaturated ketones. nih.gov Chloroaluminate and other acidic ionic liquids have been successfully employed as both solvent and catalyst in the Fischer indole synthesis, sometimes offering improved yields and easier product isolation. chemspider.comresearchgate.net Naturally derived ionic liquids, such as those with indole-3-acetate anions, are also being explored. acs.org

Green Chemistry Approach Key Principle Examples in Indole Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times.Fischer, Bischler-Möhlau, multi-component reactions.
Ultrasound-Promoted SynthesisAcoustic cavitation enhances reactivity.Palladium-catalyzed cyclizations, synthesis of 3-substituted indoles.
Ionic LiquidsRecyclable solvents/catalysts, low volatility.Fischer indole synthesis, Michael additions.

Construction of the Piperidine (B6355638) Ring System

The piperidine moiety is another critical heterocyclic core in medicinal chemistry. Its synthesis can be achieved through various cyclization and functionalization strategies.

Cyclization Reactions for Piperidine Scaffold Assembly

The formation of the six-membered piperidine ring is often accomplished through intramolecular reactions that create the cyclic structure.

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester that is promoted by a base to form a β-keto ester. wikipedia.org The resulting cyclic β-keto ester can be further manipulated, for instance, by hydrolysis and decarboxylation, to yield a substituted piperidinone. This method is particularly useful for creating 5- and 6-membered rings.

Aza-Diels-Alder Reaction: As a variation of the Diels-Alder reaction, the aza-Diels-Alder reaction involves a diene and a dienophile where one of the components contains a nitrogen atom. This cycloaddition reaction can be a powerful tool for constructing the piperidine ring, often with a high degree of stereocontrol. The reaction can proceed through either a concerted or a stepwise mechanism, depending on the substrates and reaction conditions.

N-Alkylation and Amination Procedures for Piperidine Derivatives

Introducing substituents onto the nitrogen atom of a pre-existing piperidine ring or forming the ring via amination are common and crucial transformations.

Reductive Amination: This is a versatile and widely used method for forming C-N bonds. It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org In the context of piperidine synthesis, intramolecular reductive amination of dicarbonyl compounds is a straightforward approach to the piperidine skeleton. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and borane-pyridine complexes.

Piperidine Synthesis Method Reaction Type Description
Dieckmann CondensationIntramolecular CyclizationBase-catalyzed cyclization of a diester to form a cyclic β-keto ester.
Aza-Diels-Alder ReactionCycloadditionReaction of a diene with an imine (or vice versa) to form a tetrahydropyridine derivative.
Reductive AminationN-Alkylation/CyclizationFormation of an amine from a carbonyl compound and an amine via an imine intermediate.

Strategies for Synthesizing 1-phenyl-3-(2-piperidin-1-ylethyl)indole and Related Analogues

The synthesis of the target compound, this compound, requires the assembly of the 1-phenylindole core, followed by the introduction of the 2-(piperidin-1-yl)ethyl side chain at the 3-position. Several plausible synthetic routes can be envisioned based on established indole functionalization reactions.

One common strategy involves a Friedel-Crafts acylation of 1-phenylindole with chloroacetyl chloride. sigmaaldrich.comnih.gov This would introduce a 2-chloroacetyl group at the 3-position. Subsequent reduction of the ketone and the chloro group, followed by reaction with piperidine, would yield the desired product. Alternatively, the intermediate 3-(2-chloroacetyl)-1-phenylindole could be directly reacted with piperidine to substitute the chlorine, followed by reduction of the ketone.

Another viable approach is based on the Mannich reaction , which is widely used for the synthesis of gramine (3-(dimethylaminomethyl)indole) and its analogues. nih.gov A Mannich reaction on 1-phenylindole with formaldehyde and piperidine could potentially yield 1-phenyl-3-(piperidin-1-ylmethyl)indole. This intermediate could then be homologated to the desired ethyl side chain.

A more direct approach would involve the synthesis of an intermediate like 1-phenyl-3-(2-haloethyl)indole, followed by nucleophilic substitution with piperidine . researchgate.net The haloethyl intermediate could be prepared from 1-phenyl-3-indoleethanol, which in turn can be synthesized by reduction of 1-phenyl-3-indoleacetic acid or its ester.

Finally, a reductive amination reaction between 1-phenyl-3-indoleacetaldehyde and piperidine offers a direct route to the target molecule. organic-chemistry.orgresearchgate.net The required aldehyde can be prepared by the oxidation of 1-phenyl-3-indoleethanol.

A summary of a potential synthetic pathway is outlined below:

Synthesis of 1-phenylindole: This can be achieved through various methods, including the Fischer indole synthesis using phenylhydrazine and an appropriate ketone or aldehyde, or through modern cross-coupling reactions.

Introduction of a two-carbon chain at the 3-position:

Method A: Friedel-Crafts Acylation: Reacting 1-phenylindole with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 3-(2-chloroacetyl)-1-phenylindole.

Method B: Vilsmeier-Haack Formylation: Reacting 1-phenylindole with phosphorus oxychloride and dimethylformamide to get 1-phenylindole-3-carbaldehyde, followed by a Wittig reaction to extend the chain.

Functional group manipulation and piperidine introduction:

From Method A: The resulting α-chloroketone can be reacted with piperidine to substitute the chlorine atom, followed by reduction of the ketone (e.g., with LiAlH₄ or NaBH₄) to yield this compound.

From Method B: The elongated chain can be converted to a suitable leaving group (e.g., a halide or tosylate) and then reacted with piperidine.

These strategies offer flexibility in the synthesis of the target compound and can be adapted for the preparation of a variety of related analogues by using different substituted indoles and cyclic amines.

Introduction of the N1-Phenyl Substituent on the Indole Core

The introduction of a phenyl group at the N1 position of the indole nucleus is a critical step in the synthesis of the target molecule. This transformation is typically achieved through N-arylation reactions, with several methods being prominent in the literature.

One of the most common approaches is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method involves the reaction of an indole with an aryl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the reaction's efficiency and can be tailored to the specific indole substrate.

Another significant method is the Ullmann condensation , which is a copper-catalyzed N-arylation. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but remains a valuable tool, especially for large-scale syntheses. Variations of the Ullmann reaction using copper(I) catalysts and various ligands have been developed to improve reaction conditions and yields.

More recently, transition-metal-free methods have been explored. These can involve the use of strong bases to deprotonate the indole, followed by reaction with an activated aryl electrophile. Additionally, reactions involving diaryliodonium salts have been shown to effectively arylate the indole nitrogen under mild conditions.

Comparison of N-Arylation Methods for Indole
MethodCatalystTypical Reaction ConditionsAdvantagesDisadvantages
Buchwald-Hartwig AminationPalladiumModerate temperatures, requires phosphine ligand and baseHigh yields, broad substrate scopeCost of palladium catalyst, sensitivity to air and moisture
Ullmann CondensationCopperHigh temperaturesCost-effective for large scaleHarsh reaction conditions, often requires stoichiometric copper
Diaryliodonium SaltsTransition-metal-freeMild conditionsAvoids transition metalsLimited availability of diaryliodonium salts

Formation of the 3-(2-Piperidin-1-ylethyl) Side Chain via Mannich Reaction and Related Pathways

The installation of the 3-(2-piperidin-1-ylethyl) side chain is a pivotal step in the synthesis. The Mannich reaction is a classic and highly effective method for achieving this transformation. uobaghdad.edu.iqchemtube3d.com This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, the indole), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). uobaghdad.edu.iqresearchgate.net

The reaction proceeds through the formation of an Eschenmoser's salt intermediate from formaldehyde and piperidine, which then acts as an electrophile and attacks the electron-rich C3 position of the indole. The resulting gramine-type intermediate can then be further manipulated. A common subsequent step is quaternization of the dimethylamino group followed by displacement with a nucleophile, such as cyanide, to introduce a two-carbon chain. Reduction of the nitrile then yields the desired 3-(2-aminoethyl)indole, which can be subsequently alkylated with piperidine.

Alternatively, a direct alkylation approach can be employed. This involves the reaction of the indole with a pre-formed electrophile containing the piperidine moiety, such as 1-(2-chloroethyl)piperidine. This reaction is typically carried out in the presence of a base to deprotonate the indole and enhance its nucleophilicity.

A study in 2022 detailed the synthesis of related compounds where a 5-hydroxy indole derivative was subjected to a Mannich reaction with formaldehyde and piperidine to yield the desired product. nih.gov

Challenges and Innovations in Coupling Indole and Piperidine Moieties

While established methods for coupling indole and piperidine moieties exist, several challenges can arise. These include regioselectivity issues, with potential for reaction at other positions on the indole ring, and the need for harsh reaction conditions in some cases.

Innovations in this area have focused on developing milder and more efficient catalytic systems. For instance, the use of Lewis acids or Brønsted acids can activate the indole ring and promote the Mannich reaction under more benign conditions. nih.gov Furthermore, advancements in palladium-catalyzed cross-coupling reactions have enabled the direct C-H functionalization of indoles, offering a more atom-economical approach to introducing the piperidine-containing side chain.

Another area of innovation involves the use of flow chemistry. This technology can allow for better control over reaction parameters, such as temperature and reaction time, leading to improved yields and selectivity. It can also enhance the safety of handling reactive intermediates.

Recent research has also explored enzymatic methods for the coupling of indole and piperidine fragments. nih.gov While still in the early stages of development for this specific linkage, biocatalysis offers the potential for highly selective and environmentally friendly synthetic routes.

Stereochemical Considerations in the Synthesis of Chiral Indole-Piperidine Derivatives

The synthesis of chiral indole-piperidine derivatives, where either the piperidine ring or a substituent on the side chain contains a stereocenter, introduces significant stereochemical considerations. nih.gov Achieving high levels of stereoselectivity is crucial, as different stereoisomers can exhibit distinct biological activities.

One common strategy is the use of a chiral pool approach , where a readily available chiral starting material, such as a chiral amino acid, is used to construct the piperidine ring. This allows for the transfer of chirality from the starting material to the final product.

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, a chiral Lewis acid can be used to catalyze an asymmetric Mannich reaction, leading to the formation of an enantioenriched product. Similarly, asymmetric hydrogenation of a suitable prochiral precursor can establish the desired stereochemistry on the piperidine ring.

A 2022 study described the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives from their corresponding diastereomers. nih.gov Diastereomers were obtained by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles using a chiral reagent. nih.gov

The separation of diastereomers through crystallization or chromatography is also a widely used method to obtain enantiomerically pure compounds. This often involves reacting a racemic mixture with a chiral resolving agent to form diastereomers that can be separated based on their different physical properties.

Advanced Catalytic Methods in the Synthesis of Indole and Piperidine Scaffolds

The synthesis of the indole and piperidine scaffolds themselves has been greatly advanced by modern catalytic methods. These methods offer improved efficiency, selectivity, and sustainability compared to traditional synthetic routes.

For the indole scaffold , palladium-catalyzed reactions such as the Larock indole synthesis and the Buchwald-Hartwig amination have become indispensable tools. These methods allow for the construction of highly substituted indoles from readily available starting materials. semanticscholar.org More recently, C-H activation strategies have emerged as a powerful approach for the direct functionalization of the indole core, minimizing the need for pre-functionalized substrates. organic-chemistry.org

In the synthesis of the piperidine scaffold , transition metal catalysis has also played a significant role. mdpi.com For example, ruthenium- and iridium-catalyzed hydrogenation of pyridine derivatives provides a direct route to substituted piperidines. nih.gov Additionally, ring-closing metathesis (RCM) has proven to be a versatile method for the construction of the piperidine ring from acyclic precursors.

Organocatalysis has also emerged as a valuable tool in piperidine synthesis. nih.gov Chiral organocatalysts can be used to promote enantioselective reactions, such as Michael additions and Mannich reactions, to construct chiral piperidine derivatives with high stereocontrol. nih.gov

Advanced Catalytic Methods in Heterocycle Synthesis
ScaffoldCatalytic MethodKey FeaturesExample Reaction
IndolePalladium-Catalyzed Cross-CouplingVersatile for C-N and C-C bond formationLarock Indole Synthesis, Buchwald-Hartwig Amination
C-H ActivationDirect functionalization, atom-economicalDirect arylation or alkylation of the indole core
PiperidineTransition Metal-Catalyzed HydrogenationDirect conversion of pyridines to piperidinesRuthenium- or Iridium-catalyzed hydrogenation
Ring-Closing Metathesis (RCM)Formation of the piperidine ring from acyclic dienesGrubbs' catalyst-mediated cyclization
OrganocatalysisEnantioselective synthesis of chiral piperidinesProline-catalyzed asymmetric Mannich reaction

Pharmacological Characterization and Molecular Targets

Receptor Binding and Modulation Profiles

The compound and its structural relatives exhibit significant binding and modulatory activity at several G-protein coupled receptors (GPCRs), including dopamine (B1211576), cannabinoid, opioid, and serotonin (B10506) receptors.

Analogues containing the N-phenylpiperazine structure, which is related to the core of 1-phenyl-3-(2-piperidin-1-ylethyl)indole, have been shown to bind selectively to dopamine receptor subtypes. nih.gov Specifically, these N-phenylpiperazine compounds can exhibit high selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov This selectivity is significant because both D2 and D3 receptors are members of the D2-like dopamine receptor family and share considerable amino acid sequence homology. nih.gov

Studies on substituted N-phenylpiperazine analogues have demonstrated that it is possible to achieve nanomolar affinity for the human D3 receptor with substantial selectivity over the D2 subtype, in some cases by approximately 500-fold. nih.govnih.gov For instance, certain benzamide (B126) derivatives have shown high affinity for the D3 receptor. frontiersin.org The binding of these selective compounds is sometimes described as "bitopic," engaging with more than one binding site on the receptor. nih.govnih.gov Furthermore, the heteromerization of D1 and D3 receptors can influence the pharmacological properties of selective D3 receptor ligands, a factor that is critical in the development of drugs targeting conditions like Parkinson's disease. escholarship.orgscispace.com

Conversely, some indole (B1671886) derivatives have been found to possess affinity for the D2 receptor. For example, a series of 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones, where the indole is substituted at the 1-position with a phenyl group, showed varied affinities for D2 receptors alongside high potency for 5-HT2 receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Analogues

Compound Type Receptor Subtype Binding Affinity (Ki) Selectivity
N-Phenylpiperazine Analogues D3 96 - 1413 nM 1.0 - 7.5-fold over D2
N-Phenylpiperazine Analogues D2 349 - 7522 nM N/A
Conformationally-flexible benzamide D3 0.67 ± 0.11 nM ~129-fold over D2
Conformationally-flexible benzamide D2 86.7 ± 11.9 nM N/A
Metoclopramide D3 27 ± 3 nM Low

Data compiled from multiple sources. nih.govfrontiersin.org

The cannabinoid CB1 receptor, a key component of the endocannabinoid system, has been identified as a target for indole-containing compounds. Research has provided the first evidence for an allosteric binding site on the CB1 receptor, which can be recognized by small synthetic molecules, including indole derivatives. realmofcaring.org These compounds act as allosteric modulators, meaning they bind to a site on the receptor that is different from the primary (orthosteric) binding site used by endogenous cannabinoids. nih.govunc.edu

Specifically, certain indole derivatives have been identified as positive allosteric modulators (PAMs) of the CB1 receptor. nih.gov For example, compounds like Org27569 have been shown to enhance the binding of CB1 receptor agonists. realmofcaring.orgnih.gov In binding assays, these indole-based modulators increased the binding of the CB1 agonist [3H]CP 55,940, indicating a positive cooperative allosteric effect. realmofcaring.orgnih.gov Conversely, they caused a partial decrease in the binding of a CB1 inverse agonist, suggesting limited negative binding cooperativity. realmofcaring.orgnih.gov Functionally, however, these compounds often behave as antagonists, reducing the maximum effect of CB1 receptor agonists. realmofcaring.orgnih.gov More recent studies on compounds like ZCZ011, a 2-phenyl-1H-indole derivative, have shown them to be allosteric agonists with a signaling profile similar to the partial orthosteric agonist THC. acs.org

The piperidine (B6355638) moiety is a common structural feature in many potent opioid receptor ligands. Research into N-piperidinyl indole-based ligands has led to the discovery of compounds with significant activity at opioid receptors. nih.gov Structure-activity relationship (SAR) studies have revealed that substitution on the indole ring affects both the potency and selectivity of these compounds for different opioid receptor subtypes, including the µ-opioid receptor (MOP or µ-OR). nih.gov

For instance, a series of 2-substituted N-piperidinyl indoles were found to be potent NOP full agonists, and some also acted as bifunctional NOP full agonists and µ-OR partial agonists. nih.gov These 2-substituted indoles demonstrated enhanced binding affinity at the µ-OR compared to their 3-substituted counterparts. nih.gov While still showing weaker affinity compared to their primary target, the binding at µ-OR was significant. nih.gov The rigid piperidine core is considered crucial for high-affinity binding, as replacing it with a more flexible acyclic structure can lead to a substantial decrease in binding affinity at the µ-OR. mdpi.com For example, fentanyl, which contains a N-phenyl-N-(piperidin-4-yl) core, is a powerful µ-OR agonist. mdpi.com

Table 2: Opioid Receptor Binding Affinities of Selected N-Piperidinyl Indoles

Compound Receptor Binding Affinity (Ki)
2-substituted N-piperidinyl indole (Compound 10) NOP 0.23 nM
2-substituted N-piperidinyl indole (Compound 1) NOP 0.34 nM
Fentanyl Analogue (F02) µ-OR IC50 = 60.25 nM

Data compiled from multiple sources. nih.govmdpi.com

The indole structure is the core of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). iarc.fr Consequently, indole-containing compounds often exhibit interactions with the serotonin system. nih.gov A series of 1-phenyl-3-(4-piperidinyl)-1H-indoles has been synthesized and evaluated as selective serotonin 5-HT2 antagonists. nih.gov In these compounds, substitutions on the phenyl ring and the indole nucleus were found to modulate affinity and selectivity for 5-HT2 receptors compared to D2 and α1 receptors. nih.gov

Furthermore, studies on 2-(1H-indol-3-yl)ethylthiourea derivatives have shown significant activity at the 5-HT1A receptor, with selectivity over 5-HT2 and D2 receptor subtypes. nih.gov This highlights the potential for indole-based structures to interact with various components of the complex serotonin system, which is known to mutually interact with most other neurochemical systems in the brain. nih.gov

Beyond the well-defined interactions with dopamine, cannabinoid, opioid, and serotonin receptors, the structural motifs present in this compound suggest potential interactions with other GPCRs. The N-phenylpiperazine scaffold, for example, is known to be a key feature in ligands for α1-adrenoceptors. rsc.org Molecular docking studies have shown that N-phenylpiperazine derivatives can bind to the α1A-adrenoceptor, with the interaction being driven by hydrogen bonds and electrostatic forces. rsc.org GPCRs are a vast family of receptors that can be modulated by interacting proteins, such as RAMPs (receptor activity-modifying proteins), which can alter their pharmacology and signaling. nih.gov

Enzyme Inhibition and Activation

The indole structure, being a key component of the amino acid tryptophan, can lead to interactions with enzymes involved in tryptophan metabolism. Research has shown that certain carcinogenic heterocyclic amines derived from cooked foods, which are structurally related to indole compounds, can inhibit tryptophan hydroxylase (TPH). nih.gov TPH is the rate-limiting enzyme in the synthesis of serotonin from tryptophan. nih.gov This inhibition was found to be competitive with the substrate L-tryptophan and reversible. nih.gov This suggests that indole-based compounds could potentially modulate serotonergic tone by directly affecting its synthesis pathway.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy, particularly in the context of neurodegenerative diseases like Alzheimer's. Research into isoindoline-1,3-dione derivatives, which share structural similarities with the indole core of the subject compound, has provided insights into this area. For instance, certain 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against AChE. nih.gov One such derivative, compound 4a, which features a chlorine atom on the benzyl (B1604629) ring, exhibited a noteworthy IC50 value of 0.91 µM against AChE. nih.gov This highlights the potential for this class of compounds to interact with and inhibit cholinesterases.

The design of these inhibitors often draws inspiration from established drugs like donepezil. nih.govnih.gov The core structure typically includes a moiety that interacts with the peripheral anionic site (PAS) of AChE, a linker region, and a group that binds to the catalytic anionic site (CAS). nih.govnih.gov In donepezil, the indanone ring interacts with Trp279 at the PAS, while the protonated nitrogen of the piperidine ring forms a cation-π interaction with Phe330 in the CAS. nih.gov Similarly, newly synthesized phthalimide-based derivatives have been designed to mimic these interactions. nih.govresearchgate.net

Furthermore, studies on other related structures, such as 1-H-isoindole-1,3(2H)-dione derivatives, have also shown inhibitory activity against both AChE and BuChE. nih.gov The inhibitory concentrations (IC50) for some of these compounds were in the low micromolar range. nih.gov For example, a derivative with a phenyl substituent at the 4-position of the piperazine (B1678402) ring showed an IC50 of 1.12 µM against AChE. nih.gov Another related area of research involves the synthesis of (18)F-labeled 3-[1-(benzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-ones for their potential use in mapping AChE in the brain, although in vivo studies indicated some limitations. nih.gov

Table 1: AChE and BuChE Inhibition by Related Indole and Isoindoline Derivatives

Compound Class Specific Derivative Example Target Enzyme IC50 Value (µM) Source
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Compound 4a (with ortho-chloro substitution) AChE 0.91 nih.gov
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Compound 4e (m-Fluoro) AChE 0.0071 researchgate.net
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Compound 4i (p-Methoxy) AChE 0.0203 researchgate.net
1-H-isoindole-1,3(2H)-dione Derivative with phenyl substituent on piperazine AChE 1.12 nih.gov
1-H-isoindole-1,3(2H)-dione Derivative with tetrahydroisoquinoline moiety AChE 1.14 nih.gov
Pyridyl–pyridazine derivative Compound 3 BuChE - mdpi.com
Pyridyl–pyridazine derivative Compound 5 BuChE - mdpi.com

Note: The table presents data for compounds structurally related to this compound to provide context for potential activity. The effectiveness of compounds 3 and 5 against BuChE was noted as being 0.72 and 0.46 times that of donepezil, respectively. mdpi.com

Kinase Inhibition

The indole scaffold is a prominent feature in many molecules that inhibit protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. nih.gov For instance, staurosporine, an indolocarbazole alkaloid, and its derivatives are known for their kinase inhibitory activity. acs.org While direct studies on this compound are limited, the broader class of indole derivatives has been extensively investigated as kinase inhibitors. nih.gov

Iron chelators based on a phenyl-1-pyridin-2yl-ethanone structure have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), which are important for HIV-1 transcription. nih.gov This suggests that molecules with similar structural motifs might possess kinase inhibitory properties.

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation. The modulation of HDAC activity is a therapeutic target for various diseases. Some indole-containing compounds have been identified as HDAC modulators. nih.gov For example, in C. elegans, the HDAC ortholog HDA-1 is essential for activating the mitochondrial unfolded protein response (UPRmt) under mitochondrial stress. nih.gov Pharmacological inhibition of the mammalian counterparts, HDAC1/2, disrupts this stress response. nih.gov This indicates that indole derivatives could potentially influence cellular stress responses through HDAC modulation.

Mycobacterium tuberculosis Pks13 Enzyme Inhibition

Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, which are crucial components of the Mycobacterium tuberculosis cell wall. nih.govnih.gov Inhibition of Pks13 is a promising strategy for developing new anti-tuberculosis drugs. nih.govnih.gov N-phenylindole derivatives have been identified as potent inhibitors of Pks13. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the discovery of compounds with significant activity against M. tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values as low as 0.0625 µg/mL. nih.gov These findings highlight the potential of the N-phenylindole scaffold, a core component of this compound, in targeting Pks13.

Table 2: Pks13 Inhibition by N-phenylindole Derivatives

Compound Target Organism Activity (MIC) Source
Compound 45 Pks13 M. tuberculosis H37Rv 0.0625 µg/mL nih.gov
Compound 58 Pks13 M. tuberculosis H37Rv 0.125 µg/mL nih.gov

Interactions with Other Biological Pathways

Tubulin Targeting Mechanisms by Indole Derivatives

The indole nucleus is a "privileged" scaffold in the design of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. nih.govtandfonline.com These agents interfere with the dynamic process of microtubule formation and breakdown, leading to cell cycle arrest and apoptosis. nih.govrsc.org Many indole derivatives target the colchicine (B1669291) binding site on tubulin. nih.govrsc.org

Several classes of indole-based compounds have demonstrated significant antitubulin activity:

Combretastatin A-4 (CA-4) analogues: Modifications of the natural product CA-4, where the B-ring is replaced by an indole moiety, have yielded potent tubulin inhibitors. nih.gov For instance, certain 6- and 7-heterocyclyl-1H-indole derivatives show strong inhibition of tubulin polymerization and cancer cell growth. nih.gov

Arylthioindoles and Aroylindoles: These classes of synthetic indoles have also been investigated as tubulin polymerization inhibitors. nih.govnih.gov

Indole-based 1,2,4-triazole (B32235) derivatives: Hybrid molecules combining indole and triazole rings have been developed as potent tubulin polymerization inhibitors with significant antiproliferative activity against cancer cell lines. rsc.org

Indole-modified latonduine derivatives: These compounds, along with their metal complexes, have shown excellent microtubule-destabilizing activities, in some cases more potent than colchicine. acs.org

Molecular docking studies have helped to elucidate the binding modes of these indole derivatives within the colchicine site of tubulin, revealing key interactions with amino acid residues such as CYSβ241, LEUβ248, and ASNβ258. nih.gov

Table 3: Tubulin Polymerization Inhibition by Indole Derivatives

Compound Class Example Compound Target IC50 Value (µM) Source
6- and 7-heterocyclyl-1H-indole derivatives Compound 1k Tubulin Polymerization 0.58 nih.gov
6-methoxy-indole derivatives Compound 5m Tubulin Polymerization 0.37 nih.gov
Indole-based 1,2,4-triazole derivative Compound 9p Tubulin Polymerization 8.3 rsc.org

Modulation of Metabolic Homeostasis and Glucose Metabolism Pathways

Indole and its derivatives, many of which are produced by the gut microbiota from the metabolism of tryptophan, play a significant role in maintaining metabolic homeostasis. nih.govnih.govresearchgate.net These molecules can act as signaling agents, influencing various metabolic pathways. nih.gov

Indole derivatives can impact glucose and lipid metabolism through several mechanisms:

AMP-activated protein kinase (AMPK) activation: A novel indole compound, GY3, derived from indomethacin, has been shown to improve glucose and lipid metabolism by activating the AMPK pathway. nih.gov In vitro studies demonstrated that GY3 increased glucose consumption in HepG2 cells and 3T3-L1 adipocytes. nih.gov In vivo, it improved serum triglyceride levels and reduced lipid accumulation in the liver of diabetic mice. nih.gov

Aryl hydrocarbon receptor (AhR) activation: Indole and its derivatives are known to activate the aryl hydrocarbon receptor (AhR), which is involved in maintaining intestinal barrier integrity and immune homeostasis. nih.govmdpi.com This can indirectly influence metabolic health.

Regulation of glucose homeostasis: Indolepropionic acid (IPA), a metabolite of tryptophan, can improve blood glucose and increase insulin (B600854) sensitivity. nih.gov A series of indole–pyridine carbonitrile derivatives have also shown potent inhibitory activities against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. tandfonline.com

The complex interplay between gut microbiota, tryptophan metabolism, and the production of indole derivatives is an active area of research with implications for metabolic diseases like type 2 diabetes. nih.govnih.gov

Anti-inflammatory Responses (e.g., TNF-α Secretion Inhibition)

Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine involved in a wide array of inflammatory diseases. mdpi.com Its inhibition has been a significant therapeutic target. mdpi.com Research has shown that certain indole derivatives can inhibit TNF-α. For instance, trifluoromethyl phenyl indole and dimethyl chromene moieties have been identified as binders to the TNF-α dimer, which prevents its functional trimeric association. mdpi.com This interaction involves multiple contact points, including with the amino acid residues Leu120, Ser60, Gly121, Tyr59, and Leu57. mdpi.com While direct studies on this compound's effect on TNF-α secretion are not specified, the anti-inflammatory potential of the broader indole class of compounds is well-established.

It is known that chronic inflammation can foster environments conducive to angiogenesis, a critical process in tumor progression. nih.gov The inflammatory cytokine TNF-α, while not directly inducing endothelial cell migration and proliferation in vitro, promotes angiogenesis in the presence of other growth factors and proteases. nih.gov

Antioxidant Activities of Indole Analogues

Indole derivatives are recognized as a significant class of therapeutic agents, in part due to their antioxidant properties. researchgate.net These compounds are effective at protecting both lipids and proteins from peroxidation. researchgate.net Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the development of numerous conditions, including neurodegenerative diseases and cancer. researchgate.net

The antioxidant capacity of indole derivatives is influenced by their chemical structure. researchgate.nettandfonline.com For example, the presence of electron-donating groups on the indole structure can enhance antioxidant activity, while electron-withdrawing groups can diminish it. tandfonline.com In a study of isatin (B1672199) Schiff bases, a compound with three methoxy (B1213986) groups (electron-donating) exhibited the highest antioxidant activity. tandfonline.com The indole ring itself, particularly the nitrogen atom with its lone pair of electrons, is a key redox center contributing to its antioxidant effects. nih.gov

The mechanism of action for the antioxidant activity of some C-3 substituted indole derivatives is suggested to involve hydrogen and electron transfer to quench free radicals. nih.gov The stability of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen atom are considered important for this activity. nih.gov

Interactive Table: Antioxidant Activity of Selected Indole Analogues

CompoundClassKey Structural FeatureObserved Antioxidant Activity
3-(4-(3,4,5-trimethoxy benzylideneamino)phenylimino) indoline-2-oneIsatin Schiff baseThree electron-donating methoxy groupsHighest antioxidant activity in its series tandfonline.com
3-(4-(4-nitrobenzylideneamino)phenylimino) indoline-2-oneIsatin Schiff baseElectron-withdrawing nitro groupLeast antioxidant activity in its series tandfonline.com
Indole derivative with pyrrolidinedithiocarbamate moiety at C-3C-3 substituted indolePyrrolidinedithiocarbamate moietyMost active radical scavenger and Fe3+-Fe2+ reducer in its series nih.gov

Retinoic Acid Receptor-Related Orphan Receptor Gamma (ROR-gamma) Modulation

Currently, there is no direct scientific literature available that specifically details the modulation of Retinoic Acid Receptor-Related Orphan Receptor Gamma (ROR-gamma) by this compound. Further research is required to determine any potential interactions and their implications.

Interactions with Gut Microbiota and Metabolite Production

The gut microbiota plays a crucial role in metabolizing dietary tryptophan into various indole derivatives, which act as important signaling molecules in the host. nih.govresearchgate.net These metabolites are integral to maintaining intestinal homeostasis, regulating the immune response, and influencing the gut-brain axis. oup.comnih.gov

The production of specific indole metabolites is dependent on the composition of the gut microbiota. oup.com For instance, bacteria from the genera Clostridium, Bacteroides, and Lactobacillus are known to break down tryptophan into indole derivatives. oup.com Lactobacillus species can metabolize tryptophan into indole-3-carboxaldehyde (B46971) (I3A). oup.com Other key microbial metabolites of tryptophan include indole-3-propionic acid (IPA), indole-3-aldehyde (IAld), and indole-3-lactic acid (ILA). nih.govresearchgate.net

Interactive Table: Gut Microbiota-Derived Indole Metabolites and Their Precursor Bacteria

MetaboliteProducing Bacteria (Examples)Key Function
Indole-3-carboxaldehyde (I3A)Lactobacillus species oup.comAryl hydrocarbon receptor (AHR) ligand, immune regulation nih.gov
Indole-3-propionic acid (IPA)Produced from indole-3-pyruvic acid (IPyA) by various bacteria nih.govIntercellular signaling nih.gov
Indole-3-aldehyde (IAld)Lactobacillus species nih.govIntercellular signaling, AHR ligand nih.gov
Indole-3-lactic acid (ILA)Produced from IPyA by bacteria containing phenyllactate dehydrogenase nih.govAttenuates inflammation oup.com
TryptamineClostridium sporogenes, Ruminococci oup.comStimulates gastrointestinal movement oup.com

Structure Activity Relationship Sar Investigations

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole nucleus is a key pharmacophore, and substitutions on this ring system can dramatically alter the biological profile of the compounds.

The substitution at the N1 position of the indole ring with a phenyl group is a critical determinant of activity. The nature and position of substituents on this phenyl ring can modulate affinity and selectivity for various receptors. Studies on related N-phenylindole and N-phenylpiperazine analogs have shown that both electron-donating and electron-withdrawing groups can influence biological outcomes. nih.gov For instance, in one series of N-phenylindole derivatives, compounds with para-position substituents on the N-phenyl ring were found to be optimal for activity. nih.gov

The introduction of lipophilic substituents, such as trifluoromethyl (CF3) or fluorine (F), on the N-phenyl moiety has been shown to improve in vitro activity in related N-aryl piperazine (B1678402) compounds. Similarly, research on N-phenylpiperazine analogs demonstrated that varying the substituents on the phenyl ring led to a range of compounds with different affinities and selectivities for dopamine (B1211576) D2/D3 receptors. mdpi.com This suggests that the electronic properties and steric bulk of the substituent on the N1-phenyl ring play a significant role in molecular recognition at the target receptor.

Table 1: Effect of N1-Phenyl Substitution on Biological Activity

Substituent Position Substituent Type Observed Effect on Activity
para-position Electron-donating or -withdrawing Optimal activity observed nih.gov
para-position Methoxy (B1213986), Methyl, Fluorine MIC values ranging from 0.5 to 8 µg/mL against Mtb nih.gov

The C3-position of the indole ring is another focal point for structural modification. The ethylpiperidine side chain is crucial for activity, and alterations to this linker can have significant consequences. SAR studies on 3-substituted N-piperidinyl indoles have shown that linking various polar functionalities via methyl, ethyl, and propyl linkers affects potency. nih.gov In some cases, only basic functional groups like an amine or guanidine provided a modest improvement in binding affinity. nih.gov

Furthermore, the nature of the group at the terminus of the C3-side chain is important. Replacing an ester group with an acetyl group at the three-position of the indole led to a slight increase in activity in a series of N-phenylindole derivatives targeting Mycobacterium tuberculosis. nih.gov This highlights that even subtle electronic and steric changes in the side chain can fine-tune the biological response.

Table 2: Influence of C3-Position Side Chain Modifications

Modification Example Impact on Activity
Linker Length Methyl, Ethyl, Propyl Modulates potency nih.gov
Terminal Functional Group Amine, Guanidine Modest improvement in binding affinity nih.gov

The introduction of halogens and other substituents onto the indole scaffold itself is a common strategy to modulate activity and pharmacokinetic properties. The position of halogenation is critical and can be controlled by the electronic properties of protecting groups on the indole nitrogen. nih.govorganic-chemistry.org For instance, an electron-withdrawing group on the nitrogen atom can direct halogenation to the C2 position, while C3 halogenation can often be achieved regardless of the electronic nature of the N-substituent. nih.govorganic-chemistry.orgresearchgate.net

In a series of 3-(piperidin-3-yl)-1H-indole derivatives, the introduction of a fluorine atom at the 5-position (5-fluoro) or a methoxy group at the 5-position (5-methoxy) was explored to create analogs with potentially altered biological profiles. nih.gov In other related series, the introduction of hydrophobic groups such as a bromine atom resulted in compounds with considerable antitubercular activity and improved metabolic stability. nih.gov Specifically, a bromine-substituted compound showed a metabolic half-life of 58.0 minutes compared to 20.7 minutes for a piperidinyl-substituted analog. nih.gov

Table 3: Effects of Indole Scaffold Substituents

Position Substituent Observed Effect
5-position Fluoro, Methoxy Generation of analogs with modified profiles nih.gov
Various Bromine Considerable antitubercular activity, improved metabolic stability nih.gov

Piperidine (B6355638) Ring Modification Effects

The piperidine ring is not merely a passive carrier but an active contributor to the pharmacodynamic and pharmacokinetic properties of the molecule.

The point of attachment of the linker to the piperidine ring and the nature of the linker itself are significant for biological activity. In related heterocyclic compounds, bulky hydrophobic residues attached to the N1 position of a piperazine ring were found to influence receptor subunit selectivity. This suggests that the spatial arrangement and chemical nature of the group connecting the indole and piperidine moieties are crucial for orienting the molecule within the binding pocket of its target.

Substituents on the piperidine ring can significantly impact affinity, selectivity, and pharmacokinetic properties. For example, the incorporation of fluorine into the piperidine ring of related indole derivatives was found to significantly reduce the basicity (pKa) of the compounds. nih.gov This reduction in basicity was shown to have a dramatic and beneficial influence on oral absorption. nih.gov

Table 4: Impact of Piperidine Ring Substitutions

Modification Example Effect
Fluorination 4-fluoropiperidines Reduced pKa, improved oral absorption nih.gov

Role of the Ethyl Linker in Spacing and Conformation

The length and flexibility of the linker that joins two pharmacophoric elements, such as an indole and a piperidine ring, are determining factors for binding avidity and specificity. Mathematical modeling of divalent targeting constructs has shown that linkers with moderate flexibility can more accurately reproduce experimentally observed avidities. nih.gov The optimal linker length is crucial; studies on trehalase inhibitors demonstrated that a two-carbon chain was effective, while longer chains resulted in a complete loss of inhibitory properties. mdpi.com This suggests that the linker must position the inhibitor optimally within the active site. mdpi.com

In a series of 3-substituted N-piperidinyl indoles, linkers of varying lengths (methyl, ethyl, and propyl) were explored to connect the indole core to polar functional groups. nih.gov These investigations revealed that the linker length is a key factor in achieving the desired affinity and selectivity for specific receptors. For bitopic ligands targeting dopamine D3 receptors, extending a cyclopropyl linker by a single methylene unit was found to achieve an optimal length, significantly improving D3 receptor affinity and selectivity over the D2 receptor. nih.gov The chemical structure of the linker, along with the pharmacophores it connects, can be tailored to target less conserved allosteric or secondary binding pockets, which is a key strategy for enhancing subtype selectivity among G-protein coupled receptors (GPCRs). nih.gov

Table 1: Impact of Linker Characteristics on Pharmacological Activity

Feature Observation Implication on Pharmacological Profile Source
Length Extending a cyclopropyl linker by one methylene unit improved D3R affinity (Ki = 2.84 nM) and selectivity (D2R/D3R = 37.3). Optimal linker length is critical for maximizing receptor affinity and selectivity. nih.gov
Flexibility Moderately flexible linkers are most effective in reproducing experimental binding avidities. Linker flexibility allows for better placement and orientation within the receptor's active site. nih.govmdpi.com

| Composition | Replacing a pyrrolizidine moiety with a more flexible two-carbon chain maintained inhibitory properties. | The chemical nature of the linker, not just its length, influences its ability to mimic other structural motifs. | mdpi.com |

Chirality is a fundamental aspect of drug design, as biological macromolecules like proteins are chiral and can exhibit stereoselectivity towards their ligands. nih.gov The introduction of chiral centers, either within the linker or on adjacent substituents, can have a profound impact on a compound's pharmacological profile, including its binding affinity, efficacy, and selectivity. nih.govnih.gov

For instance, in the development of D3 receptor selective agonists, the incorporation of a cyclopropyl moiety into the linker introduced new chiral centers. The resolution of these stereoisomers was crucial; one enantiomer, the eutomer, demonstrated significantly higher D3 receptor binding selectivity compared to both its corresponding enantiomer and the parent racemic compound. nih.gov This underscores that different stereoisomers can adopt distinct binding poses, leading to varied interactions with the target receptor. The United States Food and Drug Administration (FDA) guidelines from 1992 emphasize the necessity of determining the absolute stereochemistry of chiral drugs early in development. nih.gov

Similarly, studies on 3-(piperidin-3-yl)-1H-indole derivatives highlight the importance of the chiral center on the piperidine ring itself. The synthesis and separation of (R) and (S) enantiomers allowed for the determination of their absolute configurations, a critical step for understanding their differential biological activities. nih.gov The use of chiral auxiliaries to separate diastereomers, followed by their conversion to the final enantiomerically pure compounds, is a common strategy to access these distinct stereoisomers for pharmacological evaluation. nih.gov

Comparative SAR Studies with Related Indole- and Piperidine-Containing Compounds

To understand the SAR of 1-phenyl-3-(2-piperidin-1-ylethyl)indole, it is instructive to compare it with analogous series where the core indole and piperidine structures are systematically modified. These studies help in identifying the essential structural motifs required for activity and in discerning trends in potency and selectivity.

The indole ring and the piperidine moiety are prevalent scaffolds in medicinal chemistry, each recognized as a key pharmacophore for a multitude of biological targets. mdpi.comijnrd.org The indole nucleus is a versatile structure found in numerous FDA-approved drugs and is known to interact with various receptors and enzymes. mdpi.com Its ability to be substituted at multiple positions allows for the fine-tuning of pharmacological properties. researchgate.net

The piperidine ring is another crucial fragment present in over twenty classes of pharmaceuticals. mdpi.comencyclopedia.pub Often, the nitrogen atom within the piperidine ring is protonated at physiological pH, allowing it to form key ionic interactions with acidic amino acid residues in a binding pocket. In a series of IκB kinase (IKKb) inhibitors, the piperidine moiety was shown to form a stable hydrophobic interaction within the enzyme's catalytic pocket. mdpi.comencyclopedia.pub

Comparative studies often reveal that the combination and relative orientation of these pharmacophores are essential. For instance, in a series of nociceptin opioid peptide (NOP) receptor ligands, the primary pharmacophore (the core structure) was responsible for retaining efficacy, while the specific nature of linkers and substituents was key to modulating affinity and selectivity. nih.gov Similarly, for antihistamines, a folded conformation where a phenyl and an indole nucleus satisfy hydrophobic requirements, and a nitrogen atom separated by a two-carbon linker acts as a positive ionizable center, was identified as a vital pharmacophoric requirement. researchgate.net

Systematic modification of the indole-piperidine scaffold reveals clear trends in pharmacological activity. A notable example is the comparison between 2-substituted and 3-substituted N-piperidinyl indoles as NOP receptor ligands. This seemingly minor positional change leads to significant differences in efficacy and selectivity. nih.gov

Generally, 2-substituted indoles exhibit higher binding affinities at the NOP receptor compared to their 3-substituted counterparts. nih.gov Crucially, this substitution pattern also dictates the functional activity; 2-substitution tends to produce NOP full agonists, whereas 3-substitution often results in NOP partial agonists. nih.gov Furthermore, this structural change influences selectivity over other opioid receptors. The 2-substituted analogs generally show higher binding affinity for the μ-opioid peptide (MOP) receptor than the 3-substituted series, thereby affecting the NOP vs. MOP selectivity profile. nih.gov For example, 2-hydroxymethylindole 1 has significantly higher affinity for MOP than 3-hydroxymethylindole 2, yet it remains approximately 18-fold selective for NOP over MOP. nih.gov

Molecular modeling suggests these differences arise from distinct binding orientations. A 2-substituted functionality can engage in hydrogen bonding with polar amino acids on transmembrane helix 7 (TM7) of the NOP receptor, an interaction not as readily available to 3-substituted analogs, potentially explaining the shift from partial to full agonism. nih.gov

Table 2: Comparative Activity of 2- vs. 3-Substituted N-Piperidinyl Indoles at Opioid Receptors

Compound Type NOP Receptor Profile MOP Receptor Affinity Key SAR Finding Source
2-Substituted Indoles Higher binding affinity; Full agonist efficacy Generally higher than 3-substituted analogs Substitution at the 2-position enhances potency and intrinsic activity at the NOP receptor. nih.gov

| 3-Substituted Indoles | Lower binding affinity; Partial agonist efficacy | Generally lower than 2-substituted analogs | Substitution at the 3-position leads to partial agonism and often higher NOP selectivity. | nih.gov |

Preclinical Pharmacological Evaluation

In Vitro Efficacy and Mechanism-of-Action Studies

No published in vitro studies were identified for 1-phenyl-3-(2-piperidin-1-ylethyl)indole. A typical in vitro evaluation would involve the following assays to determine the compound's biological activity and mechanism of action at a cellular and molecular level.

Cell-Based Assays for Receptor Activation and Pathway Modulation

There is no available data from cell-based assays to indicate how this compound might activate specific receptors or modulate their downstream signaling pathways. Such assays are crucial for understanding a compound's functional effects in a cellular context.

Biochemical Enzyme Inhibition Assays

No information is available regarding the ability of this compound to inhibit the activity of specific enzymes. Biochemical assays would be necessary to determine if this compound acts as an inhibitor for any enzymes relevant to disease pathology.

Radioligand Binding Studies for Receptor Affinity

There are no published radioligand binding studies to determine the affinity of this compound for any specific receptors. These studies are fundamental for identifying the molecular targets of a compound and quantifying its binding potency.

Functional Assays (e.g., Calcium Mobilization, Reporter Gene Assays)

No data from functional assays, such as those measuring calcium mobilization or utilizing reporter genes, have been reported for this compound. These experiments would provide insight into the functional consequences of receptor binding, such as agonist or antagonist activity.

In Vivo Efficacy Studies in Animal Models

No in vivo studies in animal models have been published for this compound. Such studies are essential for evaluating a compound's potential therapeutic effects in a living organism.

Models for Neurological and Psychiatric Disorders

There is no evidence from animal models to suggest that this compound has efficacy in treating neurological or psychiatric disorders. To assess this, the compound would need to be tested in established animal models that mimic aspects of these human diseases.

Infectious Disease Models (e.g., Antimicrobial, Antimalarial, Antitubercular Activity)

Antimicrobial and Antitubercular Activity of Related Indole (B1671886) Derivatives

The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial and antitubercular properties. mdpi.comnih.gov Research has demonstrated that certain indole derivatives are active against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In the context of tuberculosis, N-phenylindole derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb). mdpi.com One study focused on the design of these derivatives as inhibitors of polyketide synthase 13 (Pks13), an enzyme essential for the survival of Mtb. mdpi.com The introduction of a bulkier aromatic group, such as a phenyl group, at the nitrogen of the indole ring was found to be favorable for activity against Mtb. mdpi.com For instance, certain N-phenylindole derivatives with a piperidine (B6355638) moiety showed significant anti-TB activity. mdpi.com Specifically, a compound in this series demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.com

Another study investigated a series of 3-phenyl-1H-indoles for their in vitro activity against M. tuberculosis H37Rv. nih.gov The findings revealed that several compounds in this series exhibited potent antitubercular activity. Notably, these compounds did not show cross-resistance with first-line anti-TB drugs, suggesting a different mode of action. nih.gov One of the most promising compounds from this series displayed bactericidal activity at concentrations close to its MIC. nih.gov

The following table summarizes the antitubercular activity of selected N-phenylindole derivatives against M. tuberculosis H37Rv.

Compound TypeModificationMIC (µg/mL)Reference
N-phenylindolePhenyl substitution at indole nitrogen2 mdpi.com
N-phenylindolePiperidinyl substitution0.0625 - 0.125 mdpi.com
3-phenyl-1H-indoleVarious substitutionsMaintained MIC against drug-resistant strains nih.gov

Antimalarial Activity of Related Indole Derivatives

The indole scaffold has also been explored for its potential in developing new antimalarial agents. A study focused on a series of 3-piperidin-4-yl-1H-indoles, which were synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum. nih.gov While many modifications to the N-piperidinyl group were not well-tolerated, the research identified a lead compound with an EC50 value of approximately 3 μM against both drug-sensitive and drug-resistant strains of the malaria parasite. nih.gov This compound also demonstrated selectivity for the parasite and no cross-resistance with chloroquine, indicating its potential as a new chemotype for antimalarial drug development. nih.gov

Inflammatory and Autoimmune Disease Models

Direct preclinical studies on the effects of this compound in inflammatory and autoimmune disease models are not available in the current body of scientific literature. However, research into structurally similar indole derivatives has provided evidence of their potential anti-inflammatory properties.

One study investigated the biological activity of a synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in models of chronic inflammation. nih.gov In a rat model of adjuvant-induced arthritis, HMPH was found to decrease paw inflammation, reduce clinical arthritis scores, and attenuate serum levels of C-reactive protein and rheumatoid factors. nih.gov The compound also demonstrated the ability to reduce neutrophil infiltration in rat models of inflammation. nih.gov In vitro, HMPH inhibited the production of reactive oxygen species and nitric oxide in RAW-264.7 cells and reduced the release of tumor necrosis factor-alpha (TNF-α) in mouse peritoneal macrophages and human peripheral blood mononuclear cells. nih.gov

Another indole derivative, NC009-1, was evaluated for its therapeutic effects in neurotoxin-induced cell and mouse models of Parkinson's disease, a condition with a significant neuroinflammatory component. mdpi.comnih.gov In vitro studies using human microglial cells showed that NC009-1 could reduce the production of inflammatory mediators such as nitric oxide, interleukin-1β (IL-1β), IL-6, and TNF-α. mdpi.comnih.gov The compound also suppressed the activation of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.comnih.gov In a mouse model of Parkinson's disease, NC009-1 was shown to reduce microglia and astrocyte reactivity in the brain. mdpi.comnih.gov

These findings suggest that the indole scaffold may serve as a valuable template for the development of novel anti-inflammatory and immunomodulatory agents.

Metabolic Disorder Models

There is a lack of specific preclinical data for this compound in the context of metabolic disorder models. However, the broader family of indole derivatives has been investigated for various biological activities, some of which may have relevance to metabolic diseases. For instance, certain derivatives of 1-H-isoindole-1,3(2H)-dione, which share some structural similarities with indole compounds, have been studied for their effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are also implicated in lipid metabolism, suggesting a potential, albeit indirect, link to metabolic processes.

Further research is necessary to explore the potential effects of this compound and related compounds in models of metabolic disorders such as diabetes, obesity, and dyslipidemia.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational chemistry and theoretical investigations for the compound “this compound” that would be required to populate the requested article structure.

Studies involving molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations have been conducted on a variety of structurally related indole, piperidine, and phenyl-piperazine derivatives. nih.govnih.govnih.govnih.govmdpi.com However, these investigations focus on different molecular entities and their specific biological targets, such as the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, sigma-1 receptor (S1R), and various enzymes. nih.govnih.govnih.gov

For instance, research on other indole derivatives has explored their binding modes within receptor pockets and identified key amino acid interactions, but this data is specific to the studied analogs and their respective targets. nih.govnih.govnih.gov Similarly, QSAR models have been developed for other series of indole-containing compounds to predict biological activity based on physicochemical properties, but these models are not transferable to the specific compound . nih.govmdpi.comsemanticscholar.org Furthermore, while molecular dynamics simulations have been used to understand the conformational changes and stability of other ligand-receptor complexes, no such studies have been reported for this compound. nih.govnih.govmdpi.com

Without dedicated computational studies on "this compound," it is not possible to provide scientifically accurate information regarding its predicted binding modes, key amino acid interactions, QSAR models, or conformational dynamics as outlined in the request.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Preferred Conformations and Flexibility

Studies on structurally related compounds, such as 1-phenylpiperidine, provide valuable insights. For 1-phenylpiperidine, quantum chemical calculations have shown that the molecule exists in several forms, including chair and twist conformations of the piperidine (B6355638) ring, with the phenyl substituent in either an axial (Ax) or equatorial (Eq) position. osti.gov Density Functional Theory (DFT) calculations, particularly with methods like B3LYP-D3, have been effective in predicting the relative abundance of these conformers in the gas phase. osti.gov For instance, the chair-equatorial conformer is often preferred, but the chair-axial and a twisted (Tw) form of the piperidine ring can also be present in significant proportions. osti.gov The balance between these forms is influenced by the computational method used, with MP2 and M06-2X methods sometimes overestimating the stability of the axial form compared to DFT approaches. osti.gov

This inherent flexibility in the piperidine ring, combined with the rotational freedom around the single bonds of the ethyl linker and the bond connecting the phenyl group to the piperidine nitrogen, results in a complex conformational landscape for the entire 1-phenyl-3-(2-piperidin-1-ylethyl)indole molecule. Understanding these preferred conformations is the first step in predicting how the molecule might fit into a biological receptor's binding site.

Table 1: Predicted Relative Concentrations of 1-Phenylpiperidin-4-one Conformers in the Gas Phase (Data based on a structurally related compound)

Computational Method/Basis SetChair-Equatorial (Eq) %Chair-Axial (Ax) %Twist (Tw) %
B3LYP-D3/cc-pVTZ 403525
Experimental (GED/MS) 55 (13)22 (9)23 (10)

This table illustrates the conformational diversity found in a related piperidine structure, as determined by computational and experimental methods. osti.gov

Dynamic Behavior of the Compound in Biological Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying how a molecule like this compound behaves over time in a realistic biological environment, such as in water or near a protein. nih.govazregents.edu These simulations solve Newton's equations of motion for a system containing the molecule and its surroundings (e.g., water molecules, ions), providing a trajectory that reveals the molecule's dynamic nature. mdpi.com

MD simulations can be used to:

Explore Conformational Space: Observe transitions between different conformations to understand the molecule's flexibility and the energy barriers between different states.

Analyze Binding Stability: When simulated in complex with a biological target (like a protein receptor), MD can show how stably the molecule binds. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule in the binding pocket. nih.gov

Characterize Interactions: MD simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule's binding to its target over time. mdpi.com The persistence of these interactions is a key indicator of binding affinity.

For example, MD simulations of similar phenyl-piperazine scaffolds have been conducted for hundreds of nanoseconds to evaluate binding energetics and observe conformational changes like domain closure in protein targets. nih.gov These simulations are typically run under conditions that mimic a biological system (e.g., NPT ensemble at 300 K and 1 atm), providing a realistic picture of the molecule's dynamic behavior. nih.govnih.gov

In Silico Prediction of Biological Activity Spectra and Potential Targets

In silico tools can predict the likely biological activities and potential protein targets of a compound before it is synthesized or tested in a lab. nih.govwindows.netnih.gov This process involves using computational algorithms that have been trained on large datasets of known active molecules.

For indole-based compounds, various online tools and software packages are used to predict a spectrum of properties. nih.govnih.govresearchgate.net Molinspiration, for example, is a tool that calculates a molecule's bioactivity score for several important drug target classes based on its structure. These scores indicate the likelihood of a molecule acting as a GPCR ligand, ion channel modulator, kinase inhibitor, protease inhibitor, enzyme inhibitor, or nuclear receptor ligand. nih.govresearchgate.net

Studies on related 1-piperazine indole (B1671886) hybrids have shown that this class of compounds is often predicted to have high bioactivity scores as kinase inhibitors and GPCR ligands. nih.govnih.gov By submitting the structure of this compound to similar predictive tools, one could generate a hypothesis about its most probable biological roles, guiding future experimental testing. windows.netresearchgate.net

Table 2: Illustrative In Silico Bioactivity Scores for a Related Indole Derivative (Data based on predictions for a structurally related compound)

Target ClassBioactivity Score
GPCR Ligand 0.25
Ion Channel Modulator -0.10
Kinase Inhibitor 0.35
Nuclear Receptor Ligand -0.20
Protease Inhibitor -0.15
Enzyme Inhibitor 0.28

This table shows sample bioactivity scores as predicted by software like Molinspiration for a related molecule. A score > 0 indicates likely activity, a score between -5.0 and 0.0 indicates moderate activity, and a score < -5.0 indicates inactivity. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and chemical reactivity of molecules. jksus.org These calculations can determine a wide range of properties for this compound.

Key properties that can be calculated include:

Optimized Molecular Geometry: Finding the most stable 3D arrangement of atoms and predicting precise bond lengths and angles. jksus.org

Distribution of Electron Density: Calculating the partial atomic charges on each atom, which helps identify the most electron-rich and electron-poor sites in the molecule. This is crucial for understanding intermolecular interactions and potential sites for metabolic reactions. researchgate.net

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. aun.edu.eg

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to confirm its structure when compared with experimental data. jksus.org

These calculations are typically performed using a specific functional (e.g., B3LYP, WB97XD) and a basis set (e.g., 6-31G(d,p), 6-311++G**), which approximate the complex behavior of electrons in the molecule. jksus.orgaun.edu.eg The results provide a fundamental understanding of the molecule's intrinsic chemical nature.

Future Research Directions and Unexplored Avenues

Identification of Novel Biological Targets for 1-phenyl-3-(2-piperidin-1-ylethyl)indole and Analogues

While the existing research has laid some groundwork, a vast landscape of potential biological targets for this compound and its chemical relatives remains uncharted. The indole (B1671886) ring is a privileged structure in medicinal chemistry, known to interact with a wide array of receptors and enzymes. openmedicinalchemistryjournal.comnih.govijpsjournal.com Future research should systematically screen this compound and its derivatives against a broad panel of biological targets to identify novel interactions.

Key areas of interest could include:

G-Protein Coupled Receptors (GPCRs): Beyond the well-established targets, screening against orphan GPCRs could reveal unexpected activities.

Ion Channels: The piperidine (B6355638) moiety suggests a potential for interaction with various ion channels, which could be relevant for neurological or cardiovascular applications.

Enzymes: A focused investigation into the inhibitory or modulatory effects on enzymes involved in key pathological pathways, such as kinases, proteases, or metabolic enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), could yield significant findings. mdpi.com

Nuclear Receptors: The lipophilic nature of the compound might facilitate its entry into the nucleus, suggesting potential interactions with nuclear receptors that regulate gene expression.

A recent study on a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, demonstrated its ability to suppress the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor. nih.govelsevierpure.com This finding highlights the potential for indole-piperidine scaffolds to modulate critical signaling pathways implicated in cancer and developmental disorders. Exploring similar targets for this compound could be a promising research direction.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of indole derivatives has been a central theme in organic chemistry for over a century. rug.nl However, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.net Future research in this area should focus on:

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents (like water or ethanol), reduce the number of steps, and employ catalysts that are less toxic and more sustainable is crucial. researchgate.netrsc.org Multicomponent reactions (MCRs), which allow the formation of complex molecules in a single step from simple starting materials, represent a particularly attractive strategy. rug.nl

Catalytic C-H Functionalization: Direct functionalization of the indole core's C-H bonds is a powerful tool for creating diverse analogues without the need for pre-functionalized starting materials. rsc.org

Photoredox and Electrocatalysis: These modern synthetic techniques can enable novel chemical transformations under mild conditions, opening up new possibilities for creating complex indole-based molecules. acs.orgacs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of scalability, safety, and reaction control.

Recent advancements have included the use of palladium catalysts for the direct arylation of indoles and the development of one-pot syntheses for complex indole structures. acs.org Applying these advanced methods to the synthesis of this compound and its derivatives will be instrumental in building extensive libraries for biological screening. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Predict Biological Activity: ML models can be trained on existing data to predict the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the indole-piperidine scaffold with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.govdesertsci.com

Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes, which can significantly accelerate the synthesis of new compounds. rsc.orgdesertsci.com

Polypharmacology Prediction: AI models can be developed to predict the activity of a single compound against multiple targets, which is particularly relevant for designing multi-target directed ligands. neurosciencenews.com

While AI in chemistry is still an evolving field, its application to the design and optimization of indole-based compounds holds immense promise for accelerating the discovery of new therapeutic agents. nih.gov

Design of Multi-Target Directed Ligands Based on the Indole-Piperidine Scaffold

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govresearchgate.net The indole-piperidine scaffold is an excellent starting point for the design of Multi-Target Directed Ligands (MTDLs) due to the broad bioactivity of its constituent parts. researchgate.netacs.org

Future research could focus on designing MTDLs that, for instance:

In Alzheimer's disease, simultaneously inhibit cholinesterases and beta-secretase (BACE1), and prevent the aggregation of amyloid-beta peptides. nih.govnih.gov

In cancer, dually inhibit key protein kinases and pro-apoptotic proteins like Bcl-2. mdpi.com

In parasitic diseases, target multiple essential enzymes in the parasite's life cycle. mdpi.com

The development of MTDLs based on the this compound structure could lead to more effective therapies with potentially fewer side effects compared to combination therapies. researchgate.net

Investigation of Metabolite-Mediated Biological Effects and Prodrug Strategies

The metabolic fate of a drug can significantly influence its efficacy and safety. It is essential to investigate the metabolites of this compound, as they may possess their own biological activity. In some cases, a metabolite may be more active than the parent compound.

Furthermore, prodrug strategies could be explored to improve the compound's pharmacokinetic properties. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to:

Enhance oral bioavailability.

Improve solubility.

Increase metabolic stability.

Target specific tissues or organs.

For example, a recent study reported on a series of indole-chalcone and camptothecin-derived prodrugs that were designed to be activated by glutathione (B108866) (GSH) in cancer cells, thereby overcoming multidrug resistance. mdpi.com Similar strategies could be applied to the indole-piperidine scaffold to enhance its therapeutic potential.

Elucidating the Role of Chiral Purity on Pharmacological Specificity

Chirality, or the "handedness" of a molecule, can have a profound impact on its pharmacological properties. nih.gov If a chiral center exists in this compound or its derivatives, it is crucial to investigate the biological activity of the individual enantiomers. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). nih.gov

Future research should involve:

Chiral Separation: Developing methods to separate the enantiomers of chiral derivatives. nih.gov

Stereoselective Synthesis: Designing synthetic routes that produce a single, desired enantiomer.

A study on spiroazepineindole derivatives demonstrated that one enantiomer was 250-fold more potent than the other, highlighting the critical importance of chiral purity in drug design. mdpi.com Understanding the stereochemistry-activity relationship for the this compound scaffold will be essential for developing highly specific and effective therapeutic agents. nih.gov

Q & A

Q. How can researchers address challenges in quantifying low concentrations of this compound in biological matrices?

  • Methodological Answer : Develop a sensitive UPLC-MS/MS method with a deuterated internal standard (e.g., d4_4-analog). Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and validate linearity (R2^2 > 0.99) across 1–1000 ng/mL. Use matrix-matched calibration curves to correct for ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.